N-[4-(4-methyl-1-piperazinyl)benzyl]cyclohexanecarboxamide is a synthetic compound developed as a research tool for investigating the CCR5 receptor. [] The CCR5 receptor, a protein found on the surface of certain cells, plays a crucial role in HIV infection. This compound acts as an allosteric antagonist of the CCR5 receptor, meaning it binds to the receptor at a site different from where the natural ligand binds, and inhibits its function. [] This compound is categorized as a non-competitive antagonist, signifying its inhibitory effect cannot be overcome by increasing the concentration of the natural ligand. []
N-[4-(4-methyl-1-piperazinyl)benzyl]cyclohexanecarboxamide operates as a potent allosteric antagonist of the CCR5 receptor. [] It binds to an allosteric site on the receptor, distinct from the binding site of natural chemokines like RANTES (CCL5) and MIP-1α (CCL3). [] While it effectively blocks MIP-1α binding, it demonstrates a unique divergence by failing to effectively antagonize RANTES binding. [] Despite this, it effectively inhibits calcium responses triggered by both RANTES and MIP-1α, indicating a functional blockade of the CCR5 receptor. [] This compound exhibits slow dissociation kinetics, resulting in a prolonged duration of action. []
The primary application of N-[4-(4-methyl-1-piperazinyl)benzyl]cyclohexanecarboxamide lies in its role as a research tool for understanding the CCR5 receptor. [] Its unique mechanism of action, particularly the differential blockade of chemokine binding and functional response, offers valuable insights into the complex pharmacology of the CCR5 receptor. [] By studying the interactions of this compound with CCR5, researchers can gain a deeper understanding of:
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2